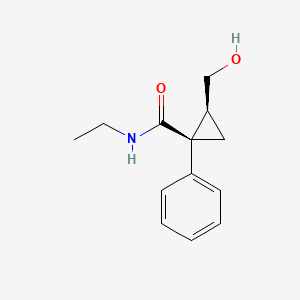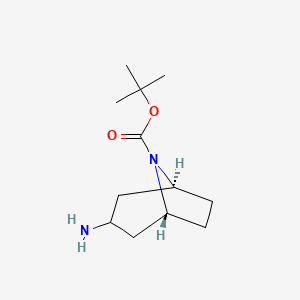
N-Acetoxy-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-2,6-dimethylaniline (NADA) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neurobiology, and materials science. NADA is a derivative of acetaminophen, a widely used analgesic drug, and has been studied for its analgesic, anti-inflammatory, and antioxidant properties. In
Applications De Recherche Scientifique
N-Acetoxy-2,6-dimethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-Acetoxy-2,6-dimethylaniline has been investigated for its analgesic and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In neurobiology, N-Acetoxy-2,6-dimethylaniline has been studied for its effects on the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. N-Acetoxy-2,6-dimethylaniline has been shown to activate the CB1 receptor, which is involved in the modulation of pain and anxiety. In materials science, N-Acetoxy-2,6-dimethylaniline has been explored for its potential applications in the development of organic semiconductors and as a dopant in organic electronic devices.
Mécanisme D'action
N-Acetoxy-2,6-dimethylaniline exerts its effects through the activation of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. N-Acetoxy-2,6-dimethylaniline binds to the CB1 receptor and activates it, leading to the inhibition of adenylate cyclase and the subsequent decrease in the production of cyclic AMP. This results in the modulation of various physiological processes, including pain perception, mood, appetite, and memory.
Biochemical and Physiological Effects:
N-Acetoxy-2,6-dimethylaniline has been shown to have various biochemical and physiological effects. In animal models, N-Acetoxy-2,6-dimethylaniline has been shown to reduce pain and inflammation, increase appetite, and improve memory. N-Acetoxy-2,6-dimethylaniline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, N-Acetoxy-2,6-dimethylaniline has been shown to have anti-tumor effects, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetoxy-2,6-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in various assays. Additionally, N-Acetoxy-2,6-dimethylaniline has a well-defined mechanism of action, which makes it an attractive target for drug development. However, there are also limitations to the use of N-Acetoxy-2,6-dimethylaniline in lab experiments. N-Acetoxy-2,6-dimethylaniline has low solubility in water, which may limit its use in certain assays. Additionally, the effects of N-Acetoxy-2,6-dimethylaniline may vary depending on the experimental conditions, which may make it difficult to interpret the results.
Orientations Futures
There are several future directions for research on N-Acetoxy-2,6-dimethylaniline. In medicinal chemistry, N-Acetoxy-2,6-dimethylaniline may be further developed as a potential analgesic and anti-inflammatory drug. In neurobiology, N-Acetoxy-2,6-dimethylaniline may be studied for its effects on the endocannabinoid system and its potential applications in the treatment of anxiety and depression. In materials science, N-Acetoxy-2,6-dimethylaniline may be further explored for its potential applications in organic electronics and as a dopant in organic semiconductors. Additionally, further research is needed to elucidate the mechanism of action of N-Acetoxy-2,6-dimethylaniline and its effects on various physiological processes.
Méthodes De Synthèse
N-Acetoxy-2,6-dimethylaniline can be synthesized through a two-step reaction process. The first step involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-acetyl-2,6-dimethylaniline. In the second step, N-acetyl-2,6-dimethylaniline is treated with sodium hydroxide to obtain N-Acetoxy-2,6-dimethylaniline.
Propriétés
Numéro CAS |
336784-29-3 |
|---|---|
Nom du produit |
N-Acetoxy-2,6-dimethylaniline |
Formule moléculaire |
C₁₀H₁₃NO₂ |
Poids moléculaire |
179.22 |
Synonymes |
N-(acetyloxy)-2,6-dimethylbenzenamine; O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

